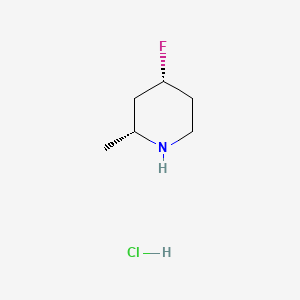

(2R,4R)-4-fluoro-2-methylpiperidine hydrochloride

Descripción general

Descripción

(2R,4R)-4-fluoro-2-methylpiperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-4-fluoro-2-methylpiperidine hydrochloride typically involves the fluorination of a piperidine precursor. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the piperidine ring. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is carried out under controlled temperature and pressure to ensure the desired stereochemistry .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include multiple steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

(2R,4R)-4-fluoro-2-methylpiperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like lithium aluminum hydride (LAH).

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as LAH and sodium borohydride (NaBH₄) are frequently used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various fluorinated or alkylated derivatives .

Aplicaciones Científicas De Investigación

Chemical Synthesis Applications

Building Block in Organic Synthesis

The compound serves as a crucial building block for synthesizing complex organic molecules. Its unique piperidine structure allows for the introduction of various functional groups, making it versatile for creating diverse chemical entities used in pharmaceuticals and agrochemicals.

Synthetic Routes

Several synthetic methods exist for producing (2R,4R)-4-fluoro-2-methylpiperidine. Common approaches include:

- Fluorination of (2R,4R)-4-methylpiperidine using reagents like Selectfluor or N-fluorobenzenesulfonimide under mild conditions.

- Industrial Production : Continuous flow reactors are increasingly used to enhance yield and control reaction conditions.

Biological Research Applications

Ligand in Receptor Binding Studies

Research has indicated that (2R,4R)-4-fluoro-2-methylpiperidine can act as a ligand in receptor binding studies. Its fluorine atom enhances binding affinity to certain receptors, making it valuable for investigating receptor-ligand interactions.

Enzyme Inhibition Assays

The compound has been explored for its potential to inhibit specific enzymes, such as arginase. Studies have shown that derivatives of piperidine can exhibit significant inhibitory effects with IC50 values in the nanomolar range, indicating strong potential for therapeutic applications .

Pharmaceutical Applications

Therapeutic Potential

(2R,4R)-4-fluoro-2-methylpiperidine is being investigated for its role in treating neurological disorders. As an intermediate in drug synthesis, it has shown promise in developing compounds aimed at addressing conditions such as neuropathic pain and other central nervous system disorders .

Case Study: Argatroban Derivatives

The compound is a precursor to argatroban, a synthetic anticoagulant used to treat thrombotic disorders. Research has demonstrated that modifications of piperidine derivatives can yield compounds with improved pharmacokinetic profiles and efficacy in clinical settings .

Industrial Applications

Agrochemicals and Specialty Chemicals

In addition to pharmaceutical applications, (2R,4R)-4-fluoro-2-methylpiperidine is utilized in the production of agrochemicals and specialty chemicals. Its ability to undergo various chemical transformations makes it suitable for creating herbicides and pesticides .

Data Tables

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Organic Synthesis | Building block for pharmaceuticals | Versatile for functional group modifications |

| Biological Research | Ligand for receptor studies | Enhanced binding affinity due to fluorine |

| Pharmaceutical | Intermediate in drug synthesis (e.g., argatroban) | Improved efficacy and bioavailability |

| Industrial | Production of agrochemicals | Effective precursor for herbicides |

Mecanismo De Acción

The mechanism of action of (2R,4R)-4-fluoro-2-methylpiperidine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, allowing it to modulate specific biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Similar Compounds

4-fluoropiperidine: A simpler analog with a fluorine atom but lacking the methyl group.

2-methylpiperidine: Contains a methyl group but no fluorine atom.

4-methylpiperidine: Another analog with a methyl group at a different position.

Uniqueness

(2R,4R)-4-fluoro-2-methylpiperidine hydrochloride is unique due to the specific stereochemistry and the presence of both fluorine and methyl groups. This combination enhances its chemical stability, reactivity, and biological activity compared to its analogs .

Actividad Biológica

(2R,4R)-4-fluoro-2-methylpiperidine hydrochloride is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound is structurally related to various piperidine derivatives, which are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.

- Chemical Structure : this compound

- CAS Number : 1023305-87-4

- Molecular Formula : C5H11ClFN

1. Anticancer Properties

Recent studies have indicated that piperidine derivatives exhibit significant anticancer activity. For instance, compounds derived from piperidine have shown cytotoxic effects against various cancer cell lines. In particular, this compound has been evaluated for its potential in cancer therapy:

- Mechanism of Action : The compound may exert its effects through the induction of apoptosis in cancer cells and inhibition of specific signaling pathways associated with tumor growth.

- Case Study : A study demonstrated that a related piperidine compound showed improved cytotoxicity in FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .

2. Anti-inflammatory Effects

Piperidine derivatives have also been recognized for their anti-inflammatory properties. Research suggests that this compound may reduce inflammatory markers:

- Experimental Findings : In vitro assays using macrophage cell lines indicated that related compounds significantly decreased levels of nitric oxide and pro-inflammatory cytokines .

- Potential Applications : This anti-inflammatory activity positions the compound as a candidate for treating conditions characterized by inflammation.

3. Neuroprotective Effects

The neuroprotective potential of piperidine derivatives is another area of interest. Some studies suggest that these compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases:

- Research Insights : Compounds similar to this compound have shown promise in enhancing cognitive function by preventing the breakdown of acetylcholine .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

(2R,4R)-4-fluoro-2-methylpiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FN.ClH/c1-5-4-6(7)2-3-8-5;/h5-6,8H,2-4H2,1H3;1H/t5-,6-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLPHBJKZYAFDDP-KGZKBUQUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H](CCN1)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClFN | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.62 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.